3,7-Dimethylquinoxaline-2-carboxylic acid
Overview
Description
3,7-Dimethylquinoxaline-2-carboxylic acid: is a heterocyclic aromatic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . It is a derivative of quinoxaline, which is known for its diverse applications in pharmaceuticals, materials science, and organic synthesis. The compound features a quinoxaline ring system substituted with methyl groups at positions 3 and 7 and a carboxylic acid group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethylquinoxaline-2-carboxylic acid typically involves the condensation of appropriate o-phenylenediamine derivatives with dicarbonyl compounds. One common method includes the reaction of 3,7-dimethyl-1,2-diaminobenzene with oxalic acid or its derivatives under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is isolated through crystallization.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3,7-Dimethylquinoxaline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoxaline derivatives.
Scientific Research Applications
3,7-Dimethylquinoxaline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,7-Dimethylquinoxaline-2-carboxylic acid and its derivatives involves interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, affecting their function.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Quinoxaline: The parent compound with a similar ring structure but without the methyl and carboxylic acid substitutions.
2,3-Dimethylquinoxaline: A derivative with methyl groups at positions 2 and 3.
Quinoline: Another heterocyclic compound with a benzene ring fused to a pyridine ring.
Uniqueness: 3,7-Dimethylquinoxaline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at positions 3 and 7 and a carboxylic acid group at position 2 enhances its reactivity and potential for functionalization compared to other quinoxaline derivatives .
Properties
IUPAC Name |
3,7-dimethylquinoxaline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-6-3-4-8-9(5-6)13-10(11(14)15)7(2)12-8/h3-5H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGOWXOXYCJSQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N=C2C=C1)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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